4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridine hydrochloride
Description
4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridine hydrochloride is a bicyclic heterocyclic compound featuring a partially saturated pyridine ring fused with a thiazole ring. The hydrochloride salt enhances its stability and solubility, making it a valuable intermediate in pharmaceutical synthesis. Its molecular formula is C₆H₉ClN₂S (MW: 176.67 g/mol), with a hydrogenated structure that reduces aromaticity and alters reactivity compared to fully unsaturated analogs .
Properties
IUPAC Name |
4,5,6,7-tetrahydro-[1,3]thiazolo[4,5-c]pyridine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2S.ClH/c1-2-7-3-5-6(1)9-4-8-5;/h4,7H,1-3H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUEKGQKXXRSKON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1SC=N2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a thiazole derivative with a pyridine derivative in the presence of a suitable catalyst. The reaction is often carried out in an organic solvent such as ethanol or methanol, under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom in the hydrochloride salt can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like amines, thiols, and alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridine hydrochloride has been investigated for its potential as a therapeutic agent. Its biological activities include:
- Antithrombotic Activity : Research indicates that derivatives of this compound exhibit significant antithrombotic properties. It acts as an intermediate in the synthesis of Edoxaban, a known anticoagulant. In vitro studies have shown effective inhibition of Factor Xa (FXa), crucial for thrombus formation .
- Antibacterial Activity : The compound has demonstrated antibacterial properties against various strains of bacteria. For instance, studies on related compounds have shown effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while showing limited effects against Gram-negative bacteria like Escherichia coli .
The mechanism of action for this compound involves binding to specific enzymes' active sites. This interaction inhibits their activity and leads to various biological effects.
Table 1: Antibacterial Activity of Related Compounds
| Compound | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| 2-(ethylthio)-N-benzamide | 16 | 32 |
| Staphylococcus aureus | 14 | 64 |
| Bacillus subtilis | 16 | 32 |
| Escherichia coli | 8 | 1024 |
Industrial Applications
In addition to its pharmaceutical potential, this compound is utilized in the production of specialty chemicals and as an intermediate in various chemical processes. Its unique structure allows it to serve as a building block for synthesizing more complex molecules used in agrochemicals and other industrial applications .
Study 1: Antithrombotic Efficacy
A study assessing the efficacy of thiazolo-pyridine derivatives demonstrated that modifications to the ethylthio group significantly enhanced anticoagulant activity in animal models. The results indicated a dose-dependent response in thrombus formation reduction when administered in vivo.
Study 2: Antimicrobial Properties
Another investigation focused on the antibacterial effects of structurally similar compounds found that introducing various substituents influenced activity levels. The study utilized Minimum Inhibitory Concentration (MIC) assays to quantify effectiveness against selected bacterial strains.
Mechanism of Action
The mechanism of action of 4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine hydrochloride involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted. The compound’s unique structure allows it to fit into the active sites of these enzymes, disrupting their normal function .
Comparison with Similar Compounds
Ethyl 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate Hydrochloride
- Molecular Formula : C₉H₁₃ClN₂O₂S (MW: 248.73 g/mol)
- Key Features : An ethyl ester group at the thiazole C2 position introduces polar oxygen atoms, increasing hydrophilicity. This derivative is used as a precursor in synthesizing agrochemicals and pharmaceuticals, leveraging its carboxylate group for further functionalization .
- Applications : Intermediate in drug discovery (e.g., kinase inhibitors) and pesticide development.
2-Bromo-4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine Hydrochloride
- Molecular Formula : C₆H₈BrClN₂S (MW: 267.56 g/mol)
- Key Features : Bromine at C2 enhances electrophilicity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura). Its reactivity is critical in constructing complex molecules for medicinal chemistry .
- Applications : Building block in synthesizing brominated heterocycles for anticancer and antiviral agents.
Tinoridine Hydrochloride (Thieno[2,3-c]pyridine Analogue)
- Molecular Formula : C₁₇H₁₉ClN₂O₂S (MW: 374.86 g/mol)
- Key Features: Substituted with 2-amino, 3-ethoxycarbonyl, and 6-benzyl groups. Unlike the thiazolo core, the thieno ring (two sulfur atoms) reduces nitrogen-mediated hydrogen bonding, impacting NSAID activity .
- Applications: Non-steroidal anti-inflammatory drug (NSAID) with rapid absorption and potent analgesic effects.
4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine Hydrochloride
- Molecular Formula : C₆H₁₀ClN₃ (MW: 159.62 g/mol)
- Key Features : A pyrazole ring (two adjacent nitrogens) replaces the thiazole, altering electronic properties and hydrogen-bonding capacity. This compound is a versatile scaffold in kinase inhibitor research .
- Applications : Intermediate in developing selective enzyme inhibitors.
Comparative Analysis Table
Pharmacological Potential
- Thiazolo Derivatives : The parent compound’s thiazole ring offers sulfur-mediated metabolic stability, while hydrogenation reduces cytotoxicity. Derivatives like the ethyl ester () are explored for antitumor activity due to their ability to chelate metal ions .
- Thieno Analogs: Tinoridine’s rapid absorption (30-minute peak plasma concentration) and dual NSAID activity highlight the therapeutic impact of ring substitution patterns .
Biological Activity
4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridine hydrochloride is a heterocyclic compound that has garnered interest for its potential biological activities. This article reviews its synthesis, biological properties, applications in pharmaceutical development, and relevant case studies.
- IUPAC Name : 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride
- CAS Number : 720720-96-7
- Molecular Formula : C8H11ClN2O2S
- Molecular Weight : 234.70 g/mol
Biological Activity
Research indicates that derivatives of 4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine exhibit various biological activities:
1. Antimicrobial Activity
Several studies have shown that compounds in this class possess antimicrobial properties. For instance:
- Case Study : A derivative demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli in vitro. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both organisms.
2. Neuroprotective Effects
The compound has been evaluated for its neuroprotective potential:
- Research Findings : In models of neurodegeneration (e.g., induced by oxidative stress), this compound showed a reduction in neuronal cell death by approximately 40% compared to control groups.
3. Enzyme Inhibition
The compound has been identified as an inhibitor of specific enzymes linked to various diseases:
- Example : It selectively inhibits acetylcholinesterase (AChE), which is crucial for the treatment of Alzheimer's disease. The IC50 value was reported at 25 nM.
Applications in Pharmaceutical Development
This compound serves as a versatile intermediate in the synthesis of pharmaceuticals targeting neurological disorders and other therapeutic areas:
- Pharmaceutical Development : It is utilized in the synthesis of drugs aimed at enhancing cognitive function and treating mood disorders.
Data Table: Summary of Biological Activities
Q & A
Q. What are the established synthetic routes for 4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine hydrochloride, and how can reaction conditions be optimized?
The synthesis typically involves cyclization reactions to form the fused thiazolo-pyridine core. A common method uses sulfur-containing precursors (e.g., thiols or thioamides) reacting with carbonyl groups. For example, nucleophilic attack by a thiolate species on a carbonyl intermediate initiates ring closure, followed by acid treatment to yield the hydrochloride salt . Optimization includes adjusting solvent polarity (e.g., DMF or THF), temperature (80–120°C), and catalysts (e.g., p-toluenesulfonic acid). Evidence from analogous compounds (e.g., 5-methyl derivatives) suggests Boc-protected intermediates improve yield during carboxylation steps .
Q. Which analytical techniques are critical for characterizing the purity and structure of this compound?
Key methods include:
- HPLC : Purity assessment (>95% by reversed-phase chromatography with UV detection at 254 nm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., observed [M+H]+ at m/z 141.04 for the free base) .
- NMR : ¹H and ¹³C NMR to resolve the fused ring system. For example, protons on the tetrahydrothiazolo ring appear as multiplets between δ 2.8–3.6 ppm, while pyridine protons resonate at δ 7.2–8.1 ppm .
- X-ray Crystallography : Used for absolute configuration determination in structurally related compounds .
Advanced Research Questions
Q. How does the thiazolo-pyridine scaffold influence biological activity, and what are its hypothesized molecular targets?
The scaffold’s rigidity and electron-rich sulfur atom enable interactions with enzymes or receptors. For example:
- Hsp90 Inhibition : Derivatives with 4,5,6,7-tetrahydro-isoxazolo[4,5-c]pyridine moieties bind to the N-terminal ATP-binding pocket of Hsp90, disrupting chaperone function in cancer cells .
- Neuromodulation : Structural analogs (e.g., thieno-pyridines) show affinity for serotonin or dopamine transporters, suggesting potential CNS applications .
- Anti-inflammatory Activity : Fluorophenyl-substituted derivatives modulate NF-κB signaling in vitro, as seen in imidazo[4,5-c]pyridine analogs .
Q. How can researchers resolve contradictions in reported synthetic yields or side-product profiles?
Discrepancies often arise from variations in cyclization conditions. For example:
- Cyclization Agents : Use of PCl₅ vs. POCl₃ may alter chlorination efficiency, leading to divergent byproducts .
- Validation : Replicate experiments under inert atmospheres (N₂/Ar) to minimize oxidation side reactions. LC-MS tracking of intermediates can identify critical control points .
- Computational Modeling : DFT studies predict favorable transition states for ring closure, guiding solvent/catalyst selection .
Q. What strategies are effective for derivatizing this scaffold to enhance pharmacokinetic properties?
- Carboxylation : Introducing carboxylic acid groups (e.g., ethyl 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate hydrochloride) improves aqueous solubility for in vivo studies .
- Halogenation : Bromo or chloro substituents at the 2-position enable cross-coupling reactions (e.g., Suzuki-Miyaura) for library diversification .
- N-Methylation : Adding methyl groups to the piperidine ring reduces metabolic degradation, as seen in analogs with >90% plasma stability after 24 hours .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
